2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.8 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a pyrrole ring substituted with a 3-isopropylphenyl group and a 2,5-dimethyl group, along with a chloroethanone moiety .
Preparation Methods
The synthesis of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Substitution Reactions: The pyrrole ring is then substituted with the 3-isopropylphenyl group and the 2,5-dimethyl groups through electrophilic aromatic substitution reactions.
Introduction of the Chloroethanone Moiety:
Chemical Reactions Analysis
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in proteomics research .
Comparison with Similar Compounds
2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone can be compared with similar compounds such as:
2-chloro-1-(3-hydroxyphenyl)ethanone: This compound has a hydroxy group instead of the isopropylphenyl group, leading to different reactivity and applications.
2-chloro-1-(3-methylphenyl)ethanone: This compound has a methyl group instead of the isopropyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-propan-2-ylphenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C17H20ClNO/c1-11(2)14-6-5-7-15(9-14)19-12(3)8-16(13(19)4)17(20)10-18/h5-9,11H,10H2,1-4H3 |
InChI Key |
KIGZAQYTZMZOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)CCl |
Origin of Product |
United States |
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